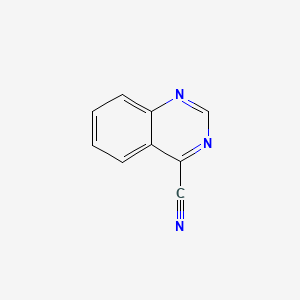

4-Quinazolinecarbonitrile

Descripción

Propiedades

IUPAC Name |

quinazoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVBVXRDBPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189665 | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36082-71-0 | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction with Tetracyanoethylene (TCNE)

A seminal method for synthesizing 4-arylaminoquinazoline-2-carbonitriles involves the cyclization of 2-aminoarylbenzimidamides (3a–i ) with tetracyanoethylene (TCNE, 4 ) in ethyl acetate at room temperature. This one-step protocol proceeds via nucleophilic attack of the amidine nitrogen on TCNE, followed by intramolecular cyclization to form the quinazoline core (Scheme 1). The reaction achieves moderate to good yields (45–78%) within 4–6 hours, with electron-donating substituents on the aryl amine enhancing reactivity. For instance, 5c (R = 4-OCH₃) is isolated in 72% yield, while electron-withdrawing groups like nitro reduce yields to 50%.

Mechanistic Insights

X-ray crystallography of intermediate 3c confirms the planar geometry of the benzimidamide, facilitating π-stacking interactions with TCNE. The nitrile groups of TCNE act as both electrophiles and leaving groups, enabling sequential C–N bond formation and aromatization. This method’s scalability is limited by the hygroscopic nature of TCNE, necessitating anhydrous conditions.

Three-Component Condensation Approach

Anthranilonitrile as a Versatile Building Block

A three-component reaction employing anthranilonitrile (1 ), acyl chlorides (2 ), and ammonium acetate under reflux conditions provides 4-aminoquinazoline-2-carbonitriles (3 ) in good yields (65–82%). Silica-supported Preyssler nanoparticles catalyze the condensation, promoting imine formation and subsequent cyclodehydration (Scheme 2). The nitrile group originates from anthranilonitrile, positioning it at the 2-position of the quinazoline ring.

Optimization and Scope

Replacing ammonium acetate with primary amines introduces N-alkyl substituents at the 4-position, albeit with reduced yields (≈50%). Polar aprotic solvents like DMF improve reaction homogeneity, while elevated temperatures (100°C) accelerate cyclization. Substrates with electron-deficient acyl chlorides (e.g., 4-nitrobenzoyl chloride) require extended reaction times (8–10 hours) due to slower nucleophilic attack.

Alternative Methods and Functional Group Transformations

From Quinazolinecarboxylic Acids to Carbonitriles

Although direct methods for 4-quinazolinecarbonitriles are scarce, derivatization of quinazolinecarboxylic acids offers a viable pathway. For example, 2-phenylquinazoline-4-carboxylic acid (2 ) undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to yield the corresponding isocyanate, which is hydrolyzed to the amine and subsequently diazotized and treated with CuCN to introduce the nitrile group. This multistep approach, however, suffers from low overall yields (≈30%) and side reactions.

Palladium-Catalyzed Cyanation

Transition-metal-mediated cyanation of halogenated quinazolines represents an underexplored avenue. Preliminary studies indicate that 4-bromoquinazoline reacts with potassium cyanide in the presence of Pd(PPh₃)₄ to afford 4-cyanoquinazoline, though competing hydrolysis to the carboxylic acid remains a challenge. Optimizing ligand systems (e.g., Xantphos) and using trimethylsilyl cyanide as a cyanide source may enhance efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for quinazolinecarbonitrile synthesis:

Análisis De Reacciones Químicas

Types of Reactions: 4-Quinazolinecarbonitrile undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions with Grignard reagents such as methylmagnesium iodide, ethylmagnesium bromide, and phenylmagnesium bromide.

Oxidation and Reduction: Specific conditions and reagents for these reactions are less commonly reported but are essential for modifying the compound’s functional groups.

Major Products:

Aplicaciones Científicas De Investigación

Anticancer Activity

4-Quinazolinecarbonitrile derivatives have been extensively studied for their anticancer properties. They act as inhibitors of various kinases involved in cancer progression.

- Mechanism of Action : Some derivatives target phosphoinositide-3-kinase pathways, which are crucial in cancer cell proliferation.

- Case Study : A study demonstrated that certain quinazoline derivatives exhibited potent activity against breast cancer cell lines, outperforming standard treatments such as doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, showing effectiveness against various bacterial strains.

- Mechanism of Action : These compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Case Study : In vitro studies revealed that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Quinazoline Derivative A | Staphylococcus aureus | 10 µg/mL | |

| Quinazoline Derivative B | Escherichia coli | 15 µg/mL |

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators.

Mecanismo De Acción

The mechanism of action of 4-Quinazolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its reactions with Grignard reagents suggest that it acts as an anionoid reagent, facilitating the formation of various quinazoline derivatives . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key analogs of 4-Quinazolinecarbonitrile, highlighting structural differences and their implications:

Physicochemical Properties

- Solubility : Polar groups like oxo or hydroxy (e.g., in and ) enhance aqueous solubility, critical for pharmacokinetics .

Actividad Biológica

4-Quinazolinecarbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its efficacy against different diseases, particularly in the fields of cancer and infectious diseases.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the carbonitrile group enhances its reactivity and biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound derivatives. For instance, a study reported that certain derivatives exhibited potent cytotoxic effects against acute lymphoblastic leukemia (ALL) cell lines. The compound 4g showed an IC50 value of 9.81 μM against both CRL-2898 and MOLT-4 cell lines, indicating significant selectivity as it did not affect normal human peripheral blood mononuclear cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 4g | CRL-2898 | 9.81 | High |

| 4g | MOLT-4 | 9.81 | High |

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. A review highlighted that compounds with the quinazoline scaffold exhibit broad-spectrum activity against various pathogens, including bacteria and fungi . This suggests that this compound could be further investigated for its role in treating infections.

Antileishmanial Activity

In a study focusing on antileishmanial activity, derivatives of quinazoline were synthesized and tested against Leishmania donovani. The results indicated that certain compounds demonstrated significant activity, with IC50 values suggesting effective inhibition of the parasite's growth . This positions compounds like this compound as potential candidates for developing treatments for leishmaniasis.

The mechanisms by which this compound exerts its biological effects are varied:

- Cytotoxicity : The binding interactions between the compound and specific proteins involved in cell survival pathways have been studied. For example, docking studies showed strong hydrogen bond interactions with myeloid cell leukemia-1 (Mcl-1), a protein crucial for cell survival in cancer cells .

- Antimicrobial Mechanisms : While specific mechanisms for this compound are still under investigation, quinazolines generally disrupt cellular processes in pathogens, leading to cell death.

Case Studies

- Anticancer Study : A case study involving the treatment of leukemia cells with this compound derivatives showed promising results in reducing tumor cell viability while sparing normal cells, supporting its potential as a selective anticancer agent.

- Antimalarial Research : Another study explored the antimalarial properties of quinazoline derivatives, including their efficacy against Plasmodium falciparum. Compounds demonstrated low nanomolar activity against late-stage gametocytes, indicating their potential in malaria transmission prevention .

Q & A

Q. What are the best practices for communicating findings on this compound to interdisciplinary audiences?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.